molecular formula C21H26N4O4S B6557159 methyl 4-(3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamido)benzoate CAS No. 1040669-14-4

methyl 4-(3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamido)benzoate

Cat. No.: B6557159
CAS No.: 1040669-14-4
M. Wt: 430.5 g/mol
InChI Key: XFFFBHVXJIAIPX-UHFFFAOYSA-N
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Description

Methyl 4-(3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamido)benzoate is a synthetic organic compound featuring a thiazole core substituted with a cyclohexylcarbamoyl group, a propanamide linker, and a methyl benzoate moiety. Limited direct pharmacological data are available for this compound, but its structural analogs suggest applications in medicinal chemistry, particularly in kinase inhibition or protease targeting .

Properties

IUPAC Name

methyl 4-[3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-29-19(27)14-7-9-16(10-8-14)22-18(26)12-11-17-13-30-21(24-17)25-20(28)23-15-5-3-2-4-6-15/h7-10,13,15H,2-6,11-12H2,1H3,(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFFBHVXJIAIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Gaps

  • BJ43303 : Demonstrated moderate activity in preliminary kinase assays (IC50 ~5 µM), suggesting the thiazol-propanamide scaffold’s relevance .
  • Impurity-I : Characterized as a byproduct in kinase inhibitor synthesis, emphasizing the need for rigorous purification in analogous workflows .
  • Target Compound: No direct pharmacological data are available.

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